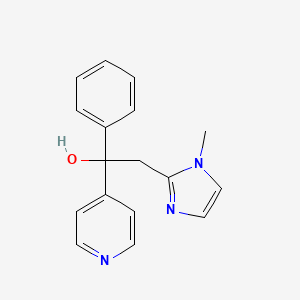
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is a compound that features a thalidomide analogue, a hydrophilic polyethylene glycol spacer, and a tert-butyl ester. This compound is often used as a linker in proteolysis targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by recruiting E3 ligase for ubiquitination and subsequent destruction of the target protein .
Métodos De Preparación
The synthesis of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can be further derivatized.
Substitution: The compound can participate in substitution reactions where the thalidomide analogue or the polyethylene glycol spacer is modified.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to degrade disease-implicated proteins by leveraging the cell’s endogenous quality control mechanisms. This compound has been used in studies targeting human carbonic anhydrase II, a metalloenzyme essential to various physiological processes . The use of PROTACs has shown promise in treating conditions such as glaucoma, epilepsy, and certain cancers .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate involves the recruitment of E3 ligase by the thalidomide analogue. This recruitment leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The polyethylene glycol spacer provides flexibility and hydrophilicity, enhancing the compound’s ability to interact with the target protein and the E3 ligase .
Comparación Con Compuestos Similares
Similar compounds to tert-Butyl 2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethoxy)ethoxy)acetate include other PROTAC linkers that feature different analogues, spacers, and esters. For example:
tert-Butyl 2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethyl)carbamate: This compound also features a thalidomide analogue but has a different ester group.
tert-Butyl 2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound has a similar structure but includes an ether linkage instead of an amide.
The uniqueness of this compound lies in its specific combination of the thalidomide analogue, polyethylene glycol spacer, and tert-butyl ester, which together provide optimal properties for its use in PROTACs.
Propiedades
Fórmula molecular |
C23H31N3O7 |
|---|---|
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H31N3O7/c1-23(2,3)33-20(28)14-32-12-11-31-10-9-24-17-6-4-5-15-16(17)13-26(22(15)30)18-7-8-19(27)25-21(18)29/h4-6,18,24H,7-14H2,1-3H3,(H,25,27,29) |
Clave InChI |
FLYAJLIOIKZGDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[6-(4-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13363254.png)
![6-(4-Tert-butylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363261.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B13363267.png)
![Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13363272.png)
![7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13363277.png)


![7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13363308.png)
![1-{2-[1-(3,4-dimethoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-4-(2-furoyl)piperazine](/img/structure/B13363313.png)
![2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13363323.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13363331.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B13363338.png)
